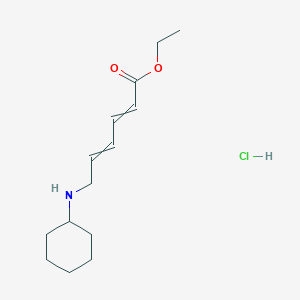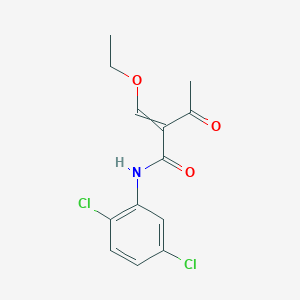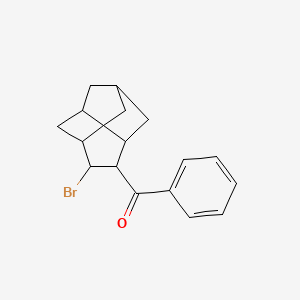
(6-Bromooctahydro-1H-2,5-methanoinden-7-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (6-Bromooctahydro-1H-2,5-methanoinden-7-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .
Chemical Reactions Analysis
(6-Bromooctahydro-1H-2,5-methanoinden-7-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
(6-Bromooctahydro-1H-2,5-methanoinden-7-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromooctahydro-1H-2,5-methanoinden-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and phenylmethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(6-Bromooctahydro-1H-2,5-methanoinden-7-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a similar phenylmethanone group but features a benzoimidazole core instead of the octahydro-1H-2,5-methanoinden core.
Indole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of a brominated octahydro-1H-2,5-methanoinden core and a phenylmethanone group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61775-51-7 |
|---|---|
Molecular Formula |
C17H19BrO |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(5-bromo-4-tricyclo[4.3.1.03,8]decanyl)-phenylmethanone |
InChI |
InChI=1S/C17H19BrO/c18-16-13-7-10-6-12(9-13)14(8-10)15(16)17(19)11-4-2-1-3-5-11/h1-5,10,12-16H,6-9H2 |
InChI Key |
YNJHEQGXANSGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C2)C(C3Br)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


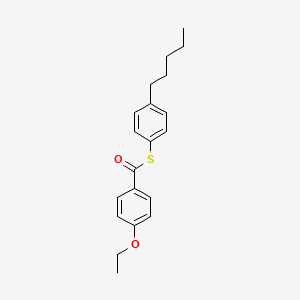

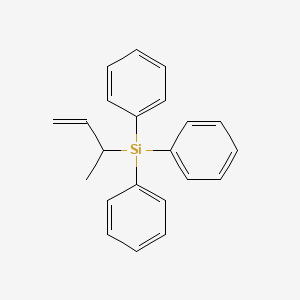

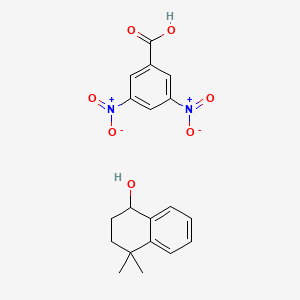
![N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide](/img/structure/B14567685.png)
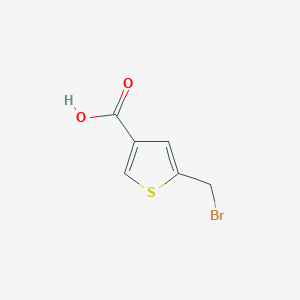
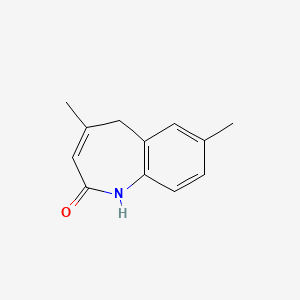
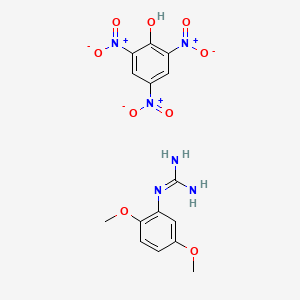
![4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14567710.png)
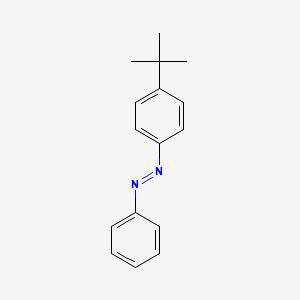
![3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14567718.png)
